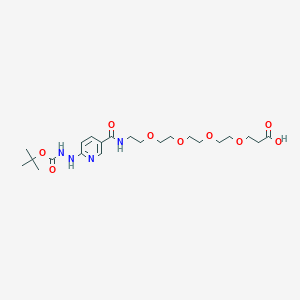

Boc-HyNic PEG4 acid

Description

Contextualization of Bifunctional Linkers in Chemical Biology

Bifunctional linkers are molecules possessing two distinct reactive functional groups, allowing them to form covalent bonds with two different molecules. nih.gov These linkers are essential tools in chemical biology for creating conjugates with precise stoichiometry and defined linkage points. researchgate.net They can be broadly classified based on the reactivity of their terminal groups, such as homobifunctional linkers (two identical reactive groups) and heterobifunctional linkers (two different reactive groups). thermofisher.comnih.gov The careful selection of a bifunctional linker is paramount, as its properties, including length, flexibility, hydrophilicity, and the nature of its reactive groups, can significantly influence the characteristics and biological activity of the resulting conjugate. researchgate.netenamine.netnih.gov

Evolution of Polyethylene Glycol (PEG) Spacers in Bioconjugate Design

Polyethylene glycol (PEG) linkers, also known as PEG spacers, are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com Their incorporation into bioconjugate design has revolutionized the field due to their unique and beneficial properties. thermofisher.comchempep.com PEG is highly water-soluble, biocompatible, flexible, and generally exhibits low immunogenicity. thermofisher.comchempep.com The use of PEG in biological applications dates back to the 1970s, initially to extend the circulation time and reduce the immunogenicity of proteins. chempep.com The development of monodisperse PEG linkers with defined molecular weights and terminal functionalities in the 1990s allowed for more precise bioconjugation strategies. chempep.com Over time, PEG linkers have evolved from simple spacers to more complex architectures, including heterobifunctional designs, which are particularly valuable for conjugating dissimilar molecules. thermofisher.comchempep.com The hydrophilic nature of PEG spacers is crucial for improving the solubility of conjugates, minimizing aggregation, and reducing potential steric hindrance, thereby enhancing their performance in biological environments. axispharm.comthermofisher.comconju-probe.com

Overview of Hydrazinonicotinamide (HyNic) Chemistry in Targeted Applications

Hydrazinonicotinamide (HyNic) is an aromatic hydrazine (B178648) moiety that has gained prominence in bioconjugation chemistry, particularly for its ability to form stable bis-aryl hydrazone bonds with molecules containing aromatic aldehydes, such as 4-formylbenzamide (B2918280) (4FB). interchim.fraxispharm.combiotechniques.com This reaction is notable for its stability under mild aqueous conditions and its chemoselectivity, reacting specifically with aldehydes without interfering with other functional groups commonly found in biological molecules. interchim.frbiotechniques.com HyNic-based chemistry has been widely applied in various targeted applications, including the labeling of biomolecules for molecular imaging, the development of antibody-drug conjugates (ADCs), and diagnostic assays. axispharm.comkcl.ac.uk The formation of the bis-aryl hydrazone bond is stable and can be UV-traceable, offering advantages for monitoring conjugation efficiency. interchim.fr The reactive stability of HyNic allows modified biomolecules to be stored before the conjugation reaction, providing flexibility and reproducibility in the bioconjugation process. interchim.fr

Rationale for the Academic Investigation of Boc-HyNic PEG4 Acid as a Versatile Building Block

This compound is a heterobifunctional linker that combines the attributes of HyNic chemistry and a tetraethylene glycol (PEG4) spacer, along with a tert-butyloxycarbonyl (Boc)-protected amine and a carboxylic acid functional group. axispharm.combiochempeg.com The presence of the Boc-protected amine and the carboxylic acid provides orthogonal reactivity handles for further modifications or conjugations. The Boc group can be selectively deprotected under mild acidic conditions to reveal a free amine, while the carboxylic acid can react with primary amines in the presence of activating agents to form stable amide bonds. biochempeg.com The PEG4 spacer, consisting of four ethylene glycol units, contributes to the linker's hydrophilicity, flexibility, and reduced immunogenicity, beneficial for biological applications. axispharm.comthermofisher.comconju-probe.com The HyNic moiety offers a specific reaction handle for conjugation with 4FB-modified molecules, forming a stable hydrazone bond. interchim.fraxispharm.com

Structure

2D Structure

Properties

IUPAC Name |

3-[2-[2-[2-[2-[[6-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]pyridine-3-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N4O9/c1-22(2,3)35-21(30)26-25-18-5-4-17(16-24-18)20(29)23-7-9-32-11-13-34-15-14-33-12-10-31-8-6-19(27)28/h4-5,16H,6-15H2,1-3H3,(H,23,29)(H,24,25)(H,26,30)(H,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDLHYUGPKHJBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Boc Hynic Peg4 Acid

Established Synthetic Routes for Boc-HyNic Precursors

The primary precursor, 6-(2-(tert-Butoxycarbonyl)hydrazinyl)nicotinic acid (Boc-HyNic), is synthesized in a two-step process starting from 6-chloronicotinic acid.

First, 6-hydrazinonicotinic acid (HyNic) is prepared through nucleophilic aromatic substitution. 6-chloronicotinic acid is reacted with hydrazine (B178648) hydrate, typically in a refluxing aqueous or alcoholic solution. The hydrazine displaces the chloride at the 6-position of the pyridine (B92270) ring to yield HyNic.

The second step involves the protection of the more nucleophilic terminal nitrogen of the hydrazine group with a tert-butoxycarbonyl (Boc) group. This is crucial for controlling selectivity in subsequent coupling reactions. The protection is typically achieved by reacting HyNic with di-tert-butyldicarbonate (Boc₂O) under basic conditions. echemi.com Triethylamine (B128534) (TEA) is commonly used as the base in a polar aprotic solvent like dimethylformamide (DMF). echemi.com The reaction proceeds at room temperature to yield the desired Boc-HyNic product with high purity and yield. echemi.com

| Reaction Step | Key Reagents | Typical Solvent | Conditions | Outcome |

| Hydrazinolysis | 6-chloronicotinic acid, Hydrazine hydrate | Water or Ethanol | Reflux | 6-hydrazinonicotinic acid (HyNic) |

| Boc Protection | 6-hydrazinonicotinic acid, Di-tert-butyldicarbonate (Boc₂O), Triethylamine (TEA) | Dimethylformamide (DMF) | Room Temperature, 16h | 6-(2-(tert-Butoxycarbonyl)hydrazinyl)nicotinic acid (Boc-HyNic) echemi.com |

Synthesis and Purification of Linear PEG4 Carboxylic Acid Derivatives

The synthesis of the tetraethylene glycol (PEG4) linker terminating in a carboxylic acid can be achieved through several methods. A common and straightforward approach involves the oxidation of one of the terminal hydroxyl groups of tetraethylene glycol. However, controlling the reaction to achieve mono-oxidation can be challenging.

A more controlled synthesis involves reacting tetraethylene glycol with succinic anhydride (B1165640). In this reaction, one of the terminal hydroxyl groups of the PEG4 molecule attacks the anhydride, leading to a ring-opening reaction that forms an ester linkage and leaves a terminal carboxylic acid. The reaction is typically catalyzed by a base such as 4-dimethylaminopyridine (B28879) (DMAP) and is often performed at slightly elevated temperatures in the absence of a solvent, as the anhydride can dissolve in the liquid PEG. nih.gov

Purification of the resulting PEG4 carboxylic acid derivative is critical to remove unreacted starting materials and di-acid byproducts. Several methods are effective for the purification of PEG derivatives.

| Purification Method | Principle | Application Notes |

| Precipitation | Differential solubility. PEG derivatives are soluble in polar solvents (e.g., water, methanol) but insoluble in non-polar solvents. | The crude product is dissolved in a minimal amount of a polar solvent and then precipitated by adding a cold non-polar solvent like diethyl ether or hexane. |

| Column Chromatography | Separation based on polarity or size. | Silica gel chromatography can be used to separate the more polar carboxylic acid derivative from the less polar starting diol. Size-exclusion chromatography (SEC) is effective for separating PEG derivatives based on their hydrodynamic volume. |

| Dialysis | Separation of molecules based on size through a semi-permeable membrane. | Useful for removing small molecule impurities like salts and unreacted reagents from the larger PEG derivative. |

Coupling Strategies for Boc-HyNic and PEG4 Acid Moieties

The assembly of Boc-HyNic PEG4 acid involves the formation of a stable amide bond between the carboxylic acid of the Boc-HyNic precursor and an amino-functionalized PEG4 acid linker (H₂N-PEG4-COOH). This heterobifunctional PEG linker, possessing a free amine at one terminus and a carboxylic acid at the other, is a key intermediate. biochempeg.combiochempeg.com

The coupling reaction is typically facilitated by carbodiimide (B86325) chemistry, which is a standard method for amide bond formation in peptide synthesis and bioconjugation. The most commonly used reagent is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive such as N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds in two stages:

Activation: The carboxylic acid of Boc-HyNic is activated by EDC to form a highly reactive O-acylisourea intermediate.

Coupling: This intermediate can react directly with the primary amine of the H₂N-PEG4-COOH linker. To improve efficiency and mitigate hydrolysis of the intermediate in aqueous environments, NHS is added to convert the O-acylisourea into a more stable, amine-reactive NHS ester. This stable intermediate then reacts cleanly with the amine group to form the desired amide bond, yielding the final this compound conjugate. The reaction is typically carried out in an aprotic polar solvent like DMF or DMSO at a neutral to slightly acidic pH.

Deprotection and Activation Chemistry of this compound

The Boc group is a widely used protecting group for amines and hydrazines due to its stability under many reaction conditions and its facile removal under acidic conditions. The deprotection of the Boc group from the hydrazine moiety of this compound is typically the final step before conjugation to a carbonyl-containing molecule (e.g., an aldehyde or ketone on a biomolecule).

This is achieved by treating the molecule with a strong acid. Trifluoroacetic acid (TFA) is commonly used, often as a solution in an inert organic solvent such as dichloromethane (B109758) (DCM). The reaction is typically rapid, often completing within 1-2 hours at room temperature. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene (B52900) and carbon dioxide, resulting in the protonated hydrazine (hydrazinium salt). Scavengers, such as triethylsilane, may be added to prevent side reactions caused by the liberated tert-butyl cation.

The terminal carboxylic acid of this compound serves as a handle for conjugation to primary amines, for example, on the surface of proteins or other biomolecules. To form a stable amide bond, the carboxylic acid must first be activated to a more reactive form. The most common method for this activation is the formation of an N-hydroxysuccinimide (NHS) ester.

This is generally accomplished using the same EDC/NHS chemistry described in the coupling strategy. The carboxylic acid is reacted with EDC and NHS. The resulting NHS ester is significantly more stable than the O-acylisourea intermediate but is highly reactive toward nucleophilic attack by primary amines at physiological pH (7.2-8.0), forming a stable amide bond and releasing NHS as a byproduct.

| Reagent | Full Name | Function |

| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Activates carboxylic acid to form an O-acylisourea intermediate. |

| NHS | N-hydroxysuccinimide | Reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. |

Derivatization to Orthogonal Bioconjugation Handles

The terminal carboxylic acid of this compound can be further derivatized into other functional groups, known as orthogonal bioconjugation handles. These handles allow for different, highly specific conjugation chemistries, enabling the creation of more complex bioconjugates.

Conversion to an Azide (B81097): The carboxylic acid can be converted to an azide group for use in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). A common synthetic route involves first reducing the carboxylic acid to a primary alcohol using a mild reducing agent like borane (B79455) (BH₃). The resulting hydroxyl group is then converted into a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively. alfa-chemistry.com Finally, the leaving group is displaced by sodium azide (NaN₃) in a nucleophilic substitution reaction to yield the terminal azide. alfa-chemistry.comnih.gov

Conversion to a Maleimide (B117702): The carboxylic acid can also be transformed into a maleimide group, which is highly reactive towards thiol (sulfhydryl) groups found in cysteine residues of proteins. A typical synthesis pathway begins with the conversion of the carboxylic acid to a primary amine. This can be achieved via a Curtius rearrangement or by coupling the acid to a diamine linker. The resulting amino-terminated PEG is then reacted with maleic anhydride to form a maleamic acid intermediate. google.comatlantis-press.com The final step is a dehydration-induced cyclization, often carried out using acetic anhydride and a catalyst like sodium acetate (B1210297) at elevated temperatures, which closes the ring to form the maleimide functionality. atlantis-press.com Alternatively, a pre-formed maleimide-NHS ester can be coupled to an amino-functionalized PEG linker. chemicalbook.comwindows.netbiochempeg.com

Conversion to Azide-Functionalized Boc-HyNic PEG Derivatives

The introduction of an azide group onto the Boc-HyNic PEG4 backbone creates a valuable tool for "click chemistry," a set of biocompatible and highly efficient reactions. The azide moiety can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing alkyne or strained alkyne groups, respectively. medchemexpress.com

A common strategy to synthesize an azide-functionalized Boc-HyNic PEG derivative from this compound involves a two-step process. First, the terminal carboxylic acid is reduced to a primary alcohol. This can be achieved using reducing agents suchs as borane tetrahydrofuran (B95107) complex (BH3·THF) or by conversion to an acyl chloride followed by reduction with a mild reducing agent like sodium borohydride (B1222165) (NaBH4).

The resulting Boc-HyNic PEG4 alcohol is then converted to an azide. A typical method for this transformation is to first activate the hydroxyl group by converting it into a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA). nih.gov The subsequent nucleophilic substitution with sodium azide (NaN3) in a suitable solvent such as dimethylformamide (DMF) yields the desired Boc-HyNic PEG4 azide. nih.govresearchgate.net

Alternatively, direct conversion of the carboxylic acid to an acyl azide can be accomplished using diphenylphosphoryl azide (DPPA), although this method is often more suitable for subsequent Curtius rearrangement rather than yielding a stable terminal azide for conjugation. Therefore, the reduction-activation-substitution pathway is generally preferred for creating azide-terminated PEG linkers for click chemistry applications. axispharm.comcreative-biolabs.com

| Step | Reaction | Typical Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Reduction of Carboxylic Acid | Borane tetrahydrofuran complex (BH3·THF) in THF, 0 °C to room temperature. | Boc-HyNic PEG4 alcohol |

| 2a | Activation of Alcohol | Methanesulfonyl chloride (MsCl), triethylamine (TEA) in dichloromethane (DCM), 0 °C. nih.gov | Boc-HyNic PEG4 mesylate |

| 2b | Azide Substitution | Sodium azide (NaN3) in dimethylformamide (DMF), elevated temperature (e.g., 80-100 °C). nih.gov | Boc-HyNic PEG4 azide |

Conversion to Dibenzocyclooctyne (DBCO)-Functionalized Boc-HyNic PEG Derivatives

Dibenzocyclooctyne (DBCO) is a strained alkyne that is widely used in copper-free click chemistry due to its high reactivity towards azides. hycultec.debiochempeg.com Functionalizing this compound with a DBCO moiety creates a heterobifunctional linker capable of participating in SPAAC reactions. hycultec.de

The most straightforward method for synthesizing a DBCO-functionalized Boc-HyNic PEG derivative is through the formation of a stable amide bond between the carboxylic acid of this compound and an amine-containing DBCO derivative, such as DBCO-amine. biochempeg.com This reaction is typically facilitated by standard peptide coupling reagents. creative-biolabs.com

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) to improve efficiency and minimize side reactions. creative-biolabs.com The reaction is generally carried out in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. The this compound is first activated by the coupling agent to form an active ester intermediate, which then reacts with the primary amine of the DBCO moiety to yield the final Boc-HyNic PEG4-DBCO conjugate. creative-biolabs.com

| Reaction | Key Reagents | Typical Solvent | Product |

|---|---|---|---|

| Amide Coupling | This compound, DBCO-amine, EDC/NHS or HATU | Anhydrous DMF or DCM | Boc-HyNic PEG4-DBCO |

Generation of Maleimide and NHS Ester Variants

Maleimide Variants

The maleimide group is a valuable functional handle in bioconjugation as it reacts specifically with thiol groups (sulfhydryls) under mild conditions to form stable thioether bonds. creativepegworks.com This reaction is commonly used to conjugate molecules to cysteine residues in proteins and peptides. polysciences.com To generate a maleimide-functionalized Boc-HyNic PEG4 derivative, the carboxylic acid of this compound can be coupled with an amine-containing maleimide derivative, such as N-(2-aminoethyl)maleimide.

Similar to the DBCO functionalization, this transformation is achieved via an amide bond formation using standard peptide coupling chemistry. polysciences.com The reaction conditions typically involve the use of coupling agents like EDC and NHS in an anhydrous organic solvent.

An alternative, though more complex, route involves converting the this compound to a Boc-HyNic PEG4 amine, which can then be reacted with a maleimide-NHS ester or maleic anhydride followed by cyclization. The conversion of the carboxylic acid to an amine can be achieved through a Curtius rearrangement of an acyl azide intermediate or by coupling with a protected diamine followed by deprotection.

| Reaction | Key Reagents | Typical Solvent | Product |

|---|---|---|---|

| Amide Coupling | This compound, N-(2-aminoethyl)maleimide, EDC/NHS | Anhydrous DMF or DCM | Boc-HyNic PEG4-maleimide |

NHS Ester Variants

N-hydroxysuccinimide (NHS) esters are highly reactive intermediates used for the acylation of primary and secondary amines, leading to the formation of stable amide bonds. Converting the carboxylic acid of this compound to an NHS ester provides a convenient method for conjugating the linker to proteins, peptides, and other amine-containing biomolecules. biochempeg.com

The synthesis of Boc-HyNic PEG4-NHS ester is a direct esterification reaction. The carboxylic acid is activated in the presence of N-hydroxysuccinimide. This activation is typically achieved using a carbodiimide coupling agent such as DCC or EDC. biochempeg.com The reaction is carried out in an anhydrous solvent, such as dichloromethane, tetrahydrofuran (THF), or ethyl acetate, at room temperature. The dicyclohexylurea (DCU) byproduct formed when using DCC is insoluble in most organic solvents and can be easily removed by filtration, simplifying the purification of the desired NHS ester product.

| Reaction | Key Reagents | Typical Solvent | Product |

|---|---|---|---|

| Esterification | This compound, N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (B1669883) (DCC) or EDC | Anhydrous DCM, THF, or Ethyl Acetate | Boc-HyNic PEG4-NHS ester |

Bioconjugation Reaction Mechanisms and Strategies Utilizing Boc Hynic Peg4 Acid

HyNic-4-Formylbenzamide (4FB) Bis-Aryl Hydrazone Formation

The core reaction facilitated by the HyNic (6-hydrazinonicotinamide) moiety is its specific condensation with an aromatic aldehyde, most commonly 4-formylbenzamide (B2918280) (4FB). This reaction results in the formation of a bis-aryl hydrazone bond, a unique type of Schiff base linkage. interchim.frresearchgate.net Unlike many Schiff bases, which require a subsequent reduction step to ensure stability, the bis-aryl hydrazone formed between HyNic and 4FB is inherently stable due to resonance stabilization between the two aromatic rings. interchim.fr This reaction is highly specific, as the HyNic and 4FB groups are designed to be complementary, reacting exclusively with each other. interchim.fr A significant advantage of this linkage is its UV-traceable nature, which allows for the real-time monitoring and quantification of the conjugation progress by measuring the absorbance at approximately 354 nm. interchim.fr

Reaction Kinetics and Optimal Conditions for Hydrazone Conjugation

The formation of the bis-aryl hydrazone is an acid-catalyzed reaction, and its kinetics are highly dependent on the pH of the reaction medium. interchim.fr Research has demonstrated that the optimal pH for rapid reaction kinetics is in the mildly acidic range of 4.5 to 5.0. interchim.frrsc.org However, the reaction still proceeds efficiently, albeit more slowly, at higher pH values. interchim.fr For bioconjugation involving sensitive proteins like antibodies, which can be damaged by lower pH, a compromise pH of 6.0 is often employed to preserve the biomolecule's activity and integrity. interchim.frinterchim.fr

To further enhance the reaction rate, especially under physiological or near-neutral pH conditions, a nucleophilic catalyst such as aniline (B41778) can be introduced. nih.govsioc-journal.cn The presence of aniline can accelerate the rate of hydrazone formation by a factor of 10 to 100, leading to higher conjugate yields in shorter reaction times. interchim.frnih.gov Stoichiometrically, only a modest excess (typically 2- to 5-fold) of the HyNic-modified molecule is required to achieve high conjugation yields, often exceeding 80%. interchim.fr

| Parameter | Condition | Rationale/Notes |

|---|---|---|

| Optimal pH | 4.5 - 5.0 | Maximizes reaction kinetics. interchim.frinterchim.fr |

| Biomolecule-Safe pH | 6.0 | Preserves the integrity of sensitive proteins like antibodies. interchim.fr |

| Catalyst | Aniline (e.g., 100 mM) | Increases reaction rate 10-100 fold, especially at non-optimal pH. interchim.frnih.govnih.gov |

| Stoichiometry | 2-5 fold molar excess of HyNic reagent | Sufficient for driving the reaction to high yield (>80%). interchim.fr |

| Monitoring | UV Spectrophotometry at ~354 nm | The bis-aryl hydrazone bond has a distinct molar extinction coefficient (ε ≈ 29,000 M⁻¹cm⁻¹). interchim.fr |

Chemical Specificity and Biological Compatibility of Hydrazone Linkages

The HyNic-4FB ligation is characterized by its high degree of chemical specificity. The aromatic hydrazine (B178648) of HyNic and the aromatic aldehyde of 4FB are mutually reactive and are inert towards other common functional groups found in proteins, such as primary amines (lysine side chains), sulfhydryls (cysteine side chains), and carboxylates (aspartic/glutamic acid side chains). interchim.fr This chemoselectivity prevents unwanted side reactions and ensures that the conjugation occurs only at the intended sites.

The resulting bis-aryl hydrazone bond is notably stable under typical physiological conditions (pH 7.4). nih.govnih.gov However, a key feature of hydrazone linkages is their pH-dependent stability; they can be cleaved under more acidic conditions. nih.govddmckinnon.com While the bis-aryl hydrazone is more stable than its aliphatic counterparts, this pH sensitivity can be exploited in drug delivery systems, where a payload can be released in the acidic environments of endosomes (pH 5.5–6.2) or lysosomes (pH 4.5–5.0). rsc.org For most in-vivo applications requiring a stable linkage, the bis-aryl hydrazone provides the necessary robustness. nih.gov

Amide Bond Formation via the Terminal Carboxylic Acid

The "acid" component of Boc-HyNic PEG4 acid refers to its terminal carboxylic acid group, which provides a second, orthogonal route for conjugation. This functionality allows the entire linker to be covalently attached to biomolecules through the formation of a highly stable amide bond, typically by reacting with primary amines present in lysine (B10760008) residues of proteins and peptides. adcreview.comnih.gov This reaction is distinct and non-interfering with the hydrazone chemistry at the other end of the linker, enabling a modular and controlled approach to building complex bioconjugates.

Carbodiimide (B86325) and Active Ester Mediated Coupling

Directly reacting a carboxylic acid with an amine to form an amide bond is inefficient under biological conditions and requires activation of the carboxyl group. luxembourg-bio.comkhanacademy.org Two primary strategies are employed for this activation:

Carbodiimide-Mediated Coupling: Carbodiimides, such as the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used "zero-length" crosslinkers. thermofisher.comgbiosciences.com EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. thermofisher.comnih.gov This intermediate can then directly react with a primary amine to form a stable amide bond. To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is often included in the reaction. thermofisher.comgbiosciences.com EDC couples NHS to the carboxyl group, creating a more stable, amine-reactive NHS ester intermediate, which then reacts efficiently with the amine at physiological pH. thermofisher.comnih.govresearchgate.net

Active Ester Formation: A common two-step approach involves first converting the carboxylic acid into a stable, isolatable active ester, most commonly an NHS ester. thermofisher.com This is typically achieved using a carbodiimide like dicyclohexylcarbodiimide (B1669883) (DCC) in an organic solvent. luxembourg-bio.com The resulting NHS ester-activated Boc-HyNic PEG4 linker can then be purified and subsequently reacted with a biomolecule in an aqueous buffer at a pH of 7-8 to form the desired amide bond. thermofisher.comthermofisher.com

| Coupling Method | Key Reagents | Mechanism | Advantages |

|---|---|---|---|

| Carbodiimide (One-Pot) | EDC, NHS/sulfo-NHS | Forms an amine-reactive O-acylisourea or NHS-ester intermediate in situ. thermofisher.comthermofisher.com | Simple one-pot procedure; EDC and byproducts are water-soluble and easily removed. gbiosciences.com |

| Active Ester (Two-Step) | DCC, NHS | Isolatable NHS-ester intermediate is formed first, then reacted with the amine. luxembourg-bio.com | Allows for purification of the activated linker; can provide higher purity conjugates. |

Applications in Peptide and Protein Conjugation

The ability to form amide bonds is fundamental to protein and peptide bioconjugation. By utilizing the terminal carboxylic acid of this compound, the entire linker can be attached to a protein or peptide scaffold. For instance, the linker can be conjugated to the side-chain amines of lysine residues on an antibody. Following this conjugation and subsequent removal of the Boc protecting group from the HyNic moiety, the antibody becomes functionalized with one or more hydrazine groups, ready to be linked to a second molecule that has been modified with a 4FB group. This orthogonal, two-step strategy is invaluable for creating precisely defined antibody-drug conjugates (ADCs) or other complex, multi-component biomolecular structures.

Bioorthogonal Click Chemistry Applications of Derived Forms

Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biological processes. nih.govwikipedia.org While hydrazone formation is often considered a bioorthogonal reaction, the term "click chemistry" has become synonymous with a specific set of reactions known for their high efficiency, specificity, and biocompatibility, most notably the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions. acs.orgadcreview.com

The native this compound linker does not participate in these canonical click reactions. However, its versatile PEG scaffold is readily adapted to incorporate the necessary functional groups. Chemical suppliers offer a wide range of derivatives where the terminal carboxylic acid is replaced with a bioorthogonal handle, such as:

Azides (-N₃)

Terminal Alkynes (-C≡CH)

Strained Alkynes (e.g., DBCO, BCN) adcreview.comadcreview.com

These derived forms of the HyNic-PEG linker allow researchers to combine the specific advantages of hydrazone ligation with the rapid and highly orthogonal nature of azide-alkyne cycloaddition. bachem.com For example, a protein could be modified with a DBCO-PEG-HyNic linker via its HyNic group. This protein could then be introduced into a cellular system and specifically linked to a target biomolecule that has been metabolically labeled with an azide (B81097), all while leaving the native cellular machinery undisturbed. researchgate.net This modularity significantly expands the utility of the HyNic linker, enabling its use in advanced applications like in-vivo imaging and multi-component cellular labeling. nih.govwikipedia.org

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO-PEG4-HyNic

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between a cyclooctyne (B158145) and an azide without the need for a toxic copper catalyst. interchim.frmagtech.com.cn This copper-free click chemistry is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the [3+2] cycloaddition reaction. youtube.comnih.gov For this process, the this compound is functionalized to incorporate a dibenzocyclooctyne (DBCO) group, creating DBCO-PEG4-HyNic. conju-probe.com

The DBCO group is a highly reactive, yet stable, cyclooctyne derivative. conju-probe.com Its reactivity is harnessed to covalently link the DBCO-PEG4-HyNic molecule to a biomolecule that has been modified to contain an azide group. The reaction is highly specific and bioorthogonal, meaning it proceeds efficiently in complex biological environments without interfering with native biochemical processes. youtube.combroadpharm.com The azide and DBCO groups react exclusively with each other, even in the presence of other functional groups commonly found on proteins like amines and thiols, to form a stable triazole linkage. interchim.frbroadpharm.com

The SPAAC reaction is typically carried out under mild, physiological conditions, making it ideal for conjugating sensitive biomolecules. aatbio.com The reaction's progress can be monitored by UV-Vis spectroscopy, as the DBCO moiety has a characteristic absorbance at approximately 310 nm which disappears as the reaction proceeds to completion. broadpharm.comaatbio.com This copper-free approach is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern. interchim.fryoutube.com

Detailed Research Findings:

Researchers have extensively used DBCO-based linkers for various bioconjugation applications, including the development of antibody-drug conjugates (ADCs), protein labeling for imaging, and the immobilization of biomolecules on surfaces. The reaction between DBCO and an azide is efficient, with kinetics that are favorable for applications in living systems. magtech.com.cn For example, in ADC development, an antibody can be functionalized with an azide, while a cytotoxic drug is attached to a DBCO-PEG4-HyNic linker. Mixing the two components initiates the SPAAC reaction, resulting in a site-specifically conjugated and stable ADC. The PEG4 spacer enhances the solubility and biocompatibility of the resulting conjugate. broadpharm.com

| Parameter | Typical Condition | Purpose |

| Reactants | DBCO-functionalized molecule, Azide-functionalized molecule | The core components of the cycloaddition reaction. |

| Catalyst | None (Copper-free) interchim.fr | The reaction is driven by the ring strain of the DBCO group, avoiding catalyst-induced cytotoxicity. youtube.com |

| Solvent | Aqueous buffers (e.g., PBS, HEPES), pH 6-9 aatbio.comvectorlabs.com | Mimics physiological conditions, ensuring the stability of biomolecules. |

| Temperature | 4°C to 37°C vectorlabs.com | Mild temperatures that preserve the integrity and function of biological molecules. |

| Reaction Time | 4 to 12 hours vectorlabs.com | Reaction duration can be adjusted based on reactant concentrations and temperature. |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azide-PEG4-HyNic

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is another powerful click chemistry reaction used for bioconjugation. Unlike SPAAC, this reaction involves a terminal alkyne and an azide, and its rapid rate depends on the presence of a copper(I) catalyst. nih.gov In this strategy, the this compound is modified to feature a terminal azide group, yielding Azide-PEG4-HyNic. This linker can then be conjugated to a biomolecule containing a terminal alkyne.

The mechanism of CuAAC involves the formation of a copper-acetylide intermediate from the terminal alkyne and the Cu(I) catalyst. This intermediate then reacts with the azide in a stepwise manner, leading to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov The reaction is highly regioselective, yielding exclusively the 1,4-isomer, in contrast to the uncatalyzed thermal reaction which produces a mixture of 1,4- and 1,5-regioisomers. nih.gov

A critical aspect of CuAAC in biological settings is maintaining the copper catalyst in its active Cu(I) oxidation state. nih.gov This is typically achieved by adding a reducing agent, most commonly sodium ascorbate, which reduces any Cu(II) formed by oxidation back to Cu(I). nih.govnih.gov Furthermore, to prevent potential damage to biomolecules from copper ions and to enhance reaction efficiency, a copper-chelating ligand such as tris(benzyltriazolylmethyl)amine (TBTA) is often included. researchgate.netnih.gov These ligands stabilize the Cu(I) ion and accelerate the cycloaddition. researchgate.net

Detailed Research Findings:

CuAAC has been widely adopted for site-specific protein modification, including PEGylation to improve the pharmacokinetic profiles of therapeutic proteins. nih.govplos.org In a typical application, a non-natural amino acid containing a terminal alkyne can be incorporated into a specific site of a protein. plos.org An Azide-PEG4-HyNic linker, attached to a molecule of interest, can then be efficiently conjugated to the protein at that specific site. nih.gov Studies have focused on optimizing reaction conditions—including the concentrations of copper, ligand, and reducing agent—to achieve high conjugation yields while preserving the protein's structure and function. nih.govplos.org The reaction's reliability, high yield, and the stability of the resulting triazole linkage make it a cornerstone of modern bioconjugation.

| Component | Function | Typical Reagents/Conditions |

| Reactants | Azide-functionalized molecule, Terminal alkyne-functionalized molecule | The core components that will be linked together. |

| Catalyst | Copper(I) | Catalyzes the cycloaddition, dramatically increasing the reaction rate. organic-chemistry.org Sourced from Cu(I) salts or Cu(II) salts like CuSO₄. nih.gov |

| Reducing Agent | Sodium Ascorbate nih.gov | Maintains copper in the active Cu(I) oxidation state. nih.gov |

| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) | Stabilizes the Cu(I) catalyst, accelerates the reaction, and protects biomolecules. researchgate.netnih.gov |

| Solvent | Aqueous buffers, pH 7-9 | Provides a suitable environment for the reaction and maintains biomolecule stability. organic-chemistry.org |

| Temperature | Room Temperature | Mild conditions that are compatible with most biological molecules. |

Academic Impact of the Peg4 Spacer on Bioconjugate Performance

Influence on Conformational Flexibility and Steric Hindrance

The flexible nature of the PEG chain allows it to adopt various conformations in solution. This flexibility is imparted by the rotations around the C-C and C-O bonds within the ethylene (B1197577) oxide units. A PEG4 spacer provides a degree of conformational flexibility that can influence the presentation and interaction of the conjugated molecule with its target. tcichemicals.combioglyco.comymilab.com The PEG4 spacer can act as a flexible arm, positioning the conjugated moiety away from the surface of the larger biomolecule, thus reducing steric hindrance. tcichemicals.combioglyco.combldpharm.com This reduction in steric hindrance can be critical for maintaining the biological activity of the conjugated molecule by ensuring that the active site or binding domain is accessible for interaction with its intended ligand or receptor. For instance, in enzyme immobilization, a PEG4 spacer has been shown to provide adequate flexibility and reduced steric hindrance, contributing to better enzymatic catalysis. The defined distance of approximately 16-20 Å provided by a PEG4 spacer can be optimal for minimizing steric hindrance in small-molecule conjugates.

Reduction of Non-Specific Protein Binding and Cellular Uptake

PEGylation, including the use of PEG4 spacers, is a well-established method for reducing non-specific binding of bioconjugates to proteins and surfaces, as well as minimizing non-specific cellular uptake. ymilab.comnih.gov The hydrophilic and relatively inert nature of the PEG chain creates a hydration shell around the conjugate, which can mask hydrophobic or charged regions that would otherwise interact non-specifically with biological components. This "stealth" effect can decrease interactions with serum proteins, reducing opsonization and subsequent uptake by the reticuloendothelial system (RES), particularly in the liver and spleen. Studies on antibody-drug conjugates (ADCs) have demonstrated that incorporating PEG spacers can reduce non-specific cellular uptake in normal tissues. nih.gov Specifically, ADCs with PEG spacers showed reduced uptake by Kupffer cells (liver resident macrophages) compared to non-PEGylated counterparts. nih.gov While longer PEG chains generally provide a more pronounced reduction in non-specific interactions, PEG4 spacers have also been shown to contribute to this effect, improving the specificity of targeted delivery.

Modulation of Pharmacokinetic Profiles in Pre-clinical Models

Effects on Blood Clearance Rates

The effect of PEGylation on blood clearance rates can vary depending on the size of the resulting conjugate. For smaller molecules or peptides, PEGylation, even with a short PEG4 chain, can sometimes lead to faster blood clearance, particularly via renal excretion, by increasing hydrophilicity and reducing non-specific binding that could prolong circulation. For example, a study comparing a PEG4-containing radiotracer (P4-DMP444) with its non-PEGylated counterpart (DMP444) showed that the PEG4 conjugate had faster blood clearance in dogs. Similarly, PEG4-based bombesin (B8815690) antagonists showed favorable blood clearance rates. However, for larger constructs like ADCs, PEGylation generally increases the hydrodynamic volume, which can reduce renal clearance and prolong circulation half-life. nih.gov The optimal PEG length for modulating blood clearance is often application-dependent.

Impact on Organ Biodistribution and Excretion Pathways

The PEG4 spacer influences the distribution of bioconjugates to various organs and their subsequent excretion. By increasing hydrophilicity and reducing non-specific interactions, PEGylation can lead to lower accumulation in certain non-target organs, such as the liver and spleen, which are involved in the clearance of foreign particles and aggregated proteins. nih.gov Studies have shown that PEG4-modified radiotracers exhibit reduced uptake in the liver and kidneys compared to less hydrophilic counterparts. Excretion of PEGylated compounds typically occurs via renal and/or hepatobiliary pathways, with the balance often depending on the size and charge of the conjugate. Smaller PEGylated molecules tend to be cleared primarily by the kidneys, while larger conjugates may undergo hepatobiliary excretion. The PEG4 spacer, being relatively short, often favors renal excretion. However, the specific chemical moieties attached to the PEG4 can also influence the excretion pathway. For instance, a study on a radiolabeled antibody with a PEG linker observed excretion through both renal and hepatobiliary mechanisms. Optimizing the PEG spacer length and conjugation strategy is crucial for achieving desired biodistribution profiles that maximize target accumulation while minimizing off-target effects and toxicity.

Table 1: Summary of PEG4 Spacer Impact on Bioconjugate Properties

| Property | Impact of PEG4 Spacer | Relevant Findings |

| Aqueous Solubility | Enhanced hydrophilicity and solubility, reduced aggregation. | Improves solubility in aqueous buffers and biological fluids. tcichemicals.comchem960.combioglyco.comymilab.comuni.lubldpharm.comdelta-f.comnih.govnih.gov Reduces aggregation of labeled antibodies. ymilab.com |

| Conformational Flexibility & Steric Hindrance | Provides flexibility, reduces steric hindrance around the conjugated molecule. | Allows for optimal presentation and interaction with targets. tcichemicals.combioglyco.comymilab.com Improves enzymatic activity in immobilized enzymes. Provides optimal distance. |

| Non-Specific Binding & Cellular Uptake | Reduces non-specific interactions with proteins and surfaces, minimizes non-specific cellular uptake. | Creates a hydration shell, masks hydrophobic/charged regions. ymilab.comnih.gov Reduces uptake by liver macrophages (Kupffer cells). nih.gov Improves specificity. |

| Blood Clearance Rates | Can lead to faster renal clearance for smaller conjugates; can prolong circulation for larger conjugates by increasing hydrodynamic volume. | Faster clearance observed for PEG4-radiotracer vs non-PEG. PEG4-based antagonists show favorable clearance. PEGylation generally reduces renal clearance. nih.gov |

| Organ Biodistribution & Excretion Pathways | Influences distribution to organs, often reducing accumulation in non-target organs like liver and spleen. Primarily renal excretion for smaller conjugates. | Lower uptake in liver and kidneys observed for PEG4-radiotracers. Favors renal excretion for smaller molecules. Can involve both renal and hepatobiliary pathways. |

Applications of Boc Hynic Peg4 Acid in Molecular Imaging Research

Design and Synthesis of Radiolabeled Probes for SPECT Imaging

The HyNic moiety, often incorporated via precursors like Boc-HyNic PEG4 acid, is widely utilized for the facile and efficient radiolabeling of biomolecules with ⁹⁹mTc, the most commonly used radioisotope in SPECT imaging. This process typically involves the formation of a hydrazone bond between the HyNic group on a targeting vector and an activated aldehyde or ketone, followed by complexation with ⁹⁹mTc in the presence of co-ligands.

Technetium-99m (⁹⁹mTc) Radiolabeling Protocols Utilizing HyNic

Radiolabeling protocols for conjugating ⁹⁹mTc to HyNic-modified biomolecules are well-established and generally involve a simple, kit-based approach. The HyNic group acts as a bifunctional chelator, capable of forming a stable complex with ⁹⁹mTc. fishersci.ca The labeling reaction typically occurs under mild conditions, which is advantageous for preserving the biological activity of sensitive targeting molecules like peptides or proteins. fishersci.ca A common protocol involves the use of a reducing agent, such as stannous chloride, to reduce pertechnetate (B1241340) (⁹⁹mTcO₄⁻) to a lower oxidation state suitable for complexation with the HyNic group. cenmed.comuni.lu The presence of co-ligands is crucial in these reactions to stabilize the ⁹⁹mTc-HyNic complex and influence the pharmacokinetic profile of the final radiotracer. cenmed.comnih.govwikipedia.orgfishersci.caatamanchemicals.com

Optimization of Co-ligand Systems (e.g., Tricine (B1662993), EDDA, TPPTS) for ⁹⁹mTc-HyNic Conjugates

The choice of co-ligands in ⁹⁹mTc-HyNic radiolabeling significantly impacts the properties of the resulting radioconjugate, including radiochemical purity, stability, lipophilicity, and in vivo biodistribution. cenmed.comnih.govwikipedia.orgfishersci.caatamanchemicals.comwikipedia.orgfishersci.fi Commonly used co-ligands include tricine, ethylenediaminediacetic acid (EDDA), and trisodium (B8492382) triphenylphosphinetrisulfonate (TPPTS). cenmed.comnih.govwikipedia.orgfishersci.caatamanchemicals.comfishersci.fi

The impact of co-ligands on lipophilicity is also notable, with TPPTS generally leading to more lipophilic complexes compared to EDDA or tricine. wikipedia.org This difference in lipophilicity can affect protein binding and the route of excretion. wikipedia.orgwikipedia.org Optimization of the co-ligand system is therefore a critical step in developing ⁹⁹mTc-HyNic radiotracers with favorable in vivo characteristics for specific imaging applications.

Pre-clinical Evaluation of Tumor Uptake and Pharmacokinetics in Animal Models

Pre-clinical evaluation of ⁹⁹mTc-HyNic conjugates in animal models is essential to assess their potential as SPECT imaging agents. These studies typically involve evaluating tumor uptake, biodistribution in various organs, and pharmacokinetic profiles over time. The PEG4 linker, derived from precursors like this compound, plays a role in influencing these in vivo characteristics by increasing hydrophilicity and affecting clearance rates. atamanchemicals.comfishersci.fi

Research on various ⁹9mTc-HyNic-PEG conjugates has shown promising results in targeted tumor imaging. For example, studies on ⁹⁹mTc-labeled peptides incorporating PEG linkers have demonstrated specific tumor uptake in xenograft models. cenmed.comuni.lunih.govatamanchemicals.comfishersci.fiisotope-cmr.comfishersci.sewikipedia.orgwikipedia.org The choice of co-ligand system has been shown to influence tumor accumulation and clearance kinetics, impacting tumor-to-background ratios. cenmed.comnih.govwikipedia.orgfishersci.caatamanchemicals.comwikipedia.orgfishersci.fiisotope-cmr.comfishersci.se

Data from pre-clinical studies highlight the importance of the linker and co-ligand in achieving optimal tumor targeting and rapid clearance from non-target tissues, which are crucial for high-quality SPECT images. For instance, a study comparing different PEG linkers in ⁹⁹mTc-labeled folate conjugates found that a PEG2 linker influenced tumor uptake and excretion kinetics. atamanchemicals.com Another study specifically investigating PEG4 linkers in radiolabeled cyclic RGD peptides noted their favorable effects on tumor uptake and pharmacokinetics. atamanchemicals.com

Table 1: Representative Pre-clinical Evaluation Data for ⁹⁹mTc-HyNic Conjugates in Tumor Models

| Radiotracer Example | Targeting Moiety | Co-ligand System | Animal Model | Tumor Uptake (%ID/g) (Time p.i.) | Key Pharmacokinetic Finding | Source |

| [⁹⁹mTc]Tc-HYNIC-WL12-tricine/TPPTS | WL12 peptide | Tricine/TPPTS | MC38-B7H1 xenografts | 18.22 ± 4.57 (2 h) | Influenced by co-ligand, high tumor uptake. nih.gov | nih.gov |

| [⁹⁹mTc]Tc-HYNIC-WL12-tricine/ISONIC | WL12 peptide | Tricine/ISONIC | MC38-B7H1 xenografts | 7.93 ± 1.19 (0.5 h) | Optimal pharmacokinetics, fast clearance. nih.gov | nih.gov |

| [⁹⁹mTc]Tc-EDDA-HYNIC-TOC | Octreotide | EDDA | AR42J tumor-bearing mice | 5.8 - 9.6 (Specific uptake) | Rapid blood clearance, predominantly renal excretion. isotope-cmr.com | isotope-cmr.com |

| [⁹⁹mTc]Tc-HYNIC-spermine | Spermine | Not specified | B16/F10 tumor-bearing mice | 7.9 ± 2.8 (Tumor/muscle ratio) | Accumulates in tumor cells via PTS. wikipedia.org | wikipedia.org |

| ⁹⁹mTc(tricine/TPPTS) | Folate | Tricine/TPPTS | KB tumor models | 11.35 ± 0.67 (2 h) | Higher tumor uptake and faster clearance than previous linker. atamanchemicals.com | atamanchemicals.com |

| [⁹⁹mTc]Tc-HYNIC-Ahx-SS01 | SS01 antagonist | HYNIC-Ahx | Not specified | Visually similar to ⁹⁹mTc-HYNIC-TOC tumor uptake | Similar or superior image contrast. fishersci.fi | fishersci.fi |

These studies demonstrate the successful application of HyNic-based conjugation, facilitated by linkers like PEG4, in developing targeted SPECT agents with desirable in vivo performance.

Development of Radiotracers for Positron Emission Tomography (PET)

While ⁹⁹mTc is the workhorse of SPECT, this compound and related HyNic conjugates also find relevance in the development of radiotracers for PET imaging, particularly with isotopes like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). Although HyNic is primarily known as a ⁹⁹mTc chelator, the PEG4 linker component is valuable in designing PET radiotracers regardless of the chelator used, as it influences pharmacokinetic properties. Furthermore, HyNic-based conjugates can serve as valuable comparators in the development and evaluation of new PET agents.

Gallium-68 (⁶⁸Ga) Labeling Strategies for Targeted Imaging

⁶⁸Ga is a widely used positron-emitting radionuclide for PET imaging, readily available from a generator. nih.govnih.gov While macrocyclic chelators like DOTA and NOTA are more commonly employed for ⁶⁸Ga labeling, HyNic-based conjugates can be relevant in this context. Studies comparing ⁶⁸Ga-labeled tracers (often using DOTA-based chelators) with ⁹⁹mTc-HyNic conjugates for imaging the same targets (e.g., somatostatin (B550006) receptors) provide valuable insights into the strengths and limitations of each approach. nih.govinvivochem.cnamericanelements.com These comparisons highlight the generally higher sensitivity and resolution of PET compared to SPECT. nih.govinvivochem.cnamericanelements.com

Although HyNic itself is not typically the primary chelator for ⁶⁸Ga, the PEG4 linker incorporated in this compound can be a component of linkers used in ⁶⁸Ga-labeled radiotracers to optimize their pharmacokinetic profiles. For example, PEGylated linkers have been used in conjunction with DOTA or other ⁶⁸Ga chelators to improve the biodistribution of targeted peptides or nanoparticles. wikipedia.orgnih.gov

Copper-64 (⁶⁴Cu) Labeling and Evaluation in Pre-clinical Settings

⁶⁴Cu is another relevant radionuclide for PET imaging, offering a longer half-life compared to ⁶⁸Ga, which can be advantageous for imaging with slower-clearing targeting agents. ahpmedicals.comwikipedia.org Similar to ⁶⁸Ga labeling, macrocyclic chelators like NOTA and CB-TE2A are frequently used for ⁶⁴Cu chelation. ahpmedicals.comwikipedia.org

While HyNic is not a primary chelator for ⁶⁴Cu, the PEG4 linker component of this compound is highly relevant in the design of ⁶⁴Cu-labeled radiotracers. PEGylation is a common strategy to improve the pharmacokinetic properties of ⁶⁴Cu-labeled conjugates, such as peptides or antibody fragments, by increasing their solubility and reducing non-specific binding. atamanchemicals.comnih.gov Pre-clinical evaluations of ⁶⁴Cu-labeled tracers incorporating PEG linkers have demonstrated their impact on biodistribution, tumor uptake, and clearance rates in animal models. ahpmedicals.comwikipedia.orgnih.govwikipedia.org

For instance, studies on ⁶⁴Cu-labeled peptides and antibody fragments with PEG linkers have shown promising tumor uptake and favorable pharmacokinetics for PET imaging of various cancer types. ahpmedicals.comwikipedia.orgnih.govwikipedia.org The inclusion of PEG linkers, such as the PEG4 moiety, can lead to improved tumor-to-background ratios and enhanced image quality.

Table 2: Examples of Pre-clinical Evaluation Findings for ⁶⁴Cu-Labeled Tracers (often with PEG linkers)

| Radiotracer Example | Targeting Moiety | Chelator (often with PEG linker) | Animal Model | Key Pre-clinical Finding | Source |

| [⁶⁴Cu]Cu-NOTA-peptide conjugate | GRPR antagonist | NOTA (via 6-aminohexanoic acid linker) | PC-3 tumor-bearing mice | Good tumor uptake, rapid renal clearance, receptor-mediated uptake. ahpmedicals.com | ahpmedicals.com |

| [⁶⁴Cu]-NOTA-αvβ6 cys-diabody | αvβ6 integrin | NOTA | Not specified | Potent and highly specific in vitro binding, currently evaluated in vivo. nih.gov | nih.gov |

| ⁶⁴Cu-NOTA-Trastuzumab | HER2 | NOTA | Gastric cancer PDX mice | Significant higher tumor uptake compared to control, preserved immunoreactivity. wikipedia.org | wikipedia.org |

| [⁶⁴Cu]CB-TE2A-peptide conjugate | PSMA inhibitor | CB-TE2A | Prostate tumor xenografts | Superior tumor-to-background ratios, favorable kinetics. wikipedia.org | wikipedia.org |

Lutetium-177 (¹⁷⁷Lu) Conjugates for Theranostic Research

Lutetium-177 (¹⁷⁷Lu) is a radionuclide frequently employed in theranostic applications, combining therapeutic beta-particle emission with diagnostic gamma-photon emission. researchgate.netdovepress.com While DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used chelator for ¹⁷⁷Lu in peptide receptor radionuclide therapy (PRRT), such as with ¹⁷⁷Lu-DOTA-TATE, the HyNic moiety can also be part of conjugation strategies for theranostic agents. researchgate.netbeaconhospital.com.my

Research has explored the use of HYNIC in conjunction with other chelators like DOTA for creating theranostic pairs. For instance, a ¹⁷⁷Lu-DOTA-HYNIC-iPSMA conjugate has been developed as a therapeutic radiopharmaceutical targeting prostate-specific membrane antigen (PSMA). google.com This highlights the potential for HyNic to be incorporated into constructs designed for ¹⁷⁷Lu-based therapy and imaging, although the specific role of a PEG4 linker directly attached to HyNic in ¹⁷⁷Lu conjugates is not explicitly detailed in the provided search results. The theranostic principle involves using the same or similar molecules labeled with different radioisotopes for diagnosis (e.g., ⁹⁹ᵐTc or ⁶⁸Ga) and therapy (e.g., ¹⁷⁷Lu or ⁹⁰Y). dovepress.com

Receptor-Targeted Molecular Imaging Probes

HyNic-based conjugation is a common strategy for developing receptor-targeted radiopharmaceuticals, primarily for SPECT imaging with ⁹⁹ᵐTc. The HyNic group allows for efficient and stable complexation with ⁹⁹ᵐTc, often utilizing co-ligands such as tricine and trishydroxymethylphosphine (TPPTS) or ethylenediaminediacetic acid (EDDA). nih.govacs.orgnih.gov The incorporation of PEG linkers, including PEG4, is a method to influence the pharmacokinetic properties of these conjugates, potentially improving solubility, reducing non-specific binding, and altering clearance rates.

Folate Receptor Targeting Strategies

The folate receptor is overexpressed in various human tumors, making it an attractive target for molecular imaging. nih.govnih.gov Folate conjugates have demonstrated selective uptake by tumor cells expressing the folate receptor. nih.gov HYNIC has been utilized as a chelator for radiolabeling folate derivatives with ⁹⁹ᵐTc for SPECT imaging of folate receptor-positive tumors. nih.govmdpi.comscispace.com

A novel radiopharmaceutical, ⁹⁹ᵐTc-6-hydrazinonicotinamido-hydrazido (HYNIC)-folate, was synthesized and evaluated, showing high tumor selectivity in an animal model. nih.gov Folate receptor-mediated uptake of this conjugate by cultured tumor cells was significantly higher than non-specific binding. nih.gov The tumor-localizing properties were confirmed in mice bearing folate receptor-positive tumors, with high tumor-to-blood ratios observed. nih.gov More recently, dimeric folate derivatives conjugated with HYNIC and radiolabeled with ⁹⁹ᵐTc have been investigated, demonstrating high binding affinity and promising tumor uptake in preclinical studies. mdpi.comresearchgate.net These studies highlight the utility of HYNIC in developing folate receptor-targeted imaging agents, and while PEG linkers are generally used to modify pharmacokinetics in such conjugates, the specific use of a PEG4 linker with HyNic-folate is not detailed in the provided results.

Integrin αvβ3 Targeting with RGD Peptides

The integrin αvβ3 is overexpressed on proliferating endothelial cells in tumor vasculature and on some tumor cells, making it a target for imaging angiogenesis and metastasis. acs.orgnih.govaacrjournals.org Peptides containing the Arg-Gly-Asp (RGD) sequence bind specifically to integrin αvβ3. acs.orgnih.govaacrjournals.org HYNIC has been used to conjugate RGD peptides for radiolabeling with ⁹⁹ᵐTc to create imaging probes for αvβ3-positive tumors. acs.orgnih.govnih.govimrpress.com

Studies have evaluated ⁹⁹ᵐTc-HYNIC-D(RGD), a retro-inverso peptidomimetic derivative, for imaging αvβ3-positive U87MG tumors in nude mice. nih.gov This radiotracer showed high uptake in the tumor relative to muscle, and blocking experiments confirmed specific binding. nih.gov Another study conjugated cyclic RGD peptides with HYNIC for ⁹⁹ᵐTc radiolabeling, demonstrating specific binding to purified αvβ3 integrin protein in vitro. acs.org While these studies validate the use of HYNIC for RGD peptide conjugation, the inclusion of a PEG4 linker specifically with HyNic-RGD conjugates is not detailed in the provided search results.

VLA-4 Receptor Imaging Agents

Very late antigen-4 (VLA-4, integrin α4β1) is another molecular target of interest in melanoma and other conditions due to its expression on various cells, including melanoma cells and lymphocytes. researchgate.netresearchgate.netsnmjournals.org Peptidomimetic ligands such as LLP2A have been developed with high affinity and specificity for the VLA-4 receptor. researchgate.netresearchgate.net HYNIC conjugation has been used to radiolabel VLA-4 targeting agents, often incorporating PEG linkers to modify pharmacokinetic properties. researchgate.netresearchgate.net

Studies have investigated ⁹⁹ᵐTc-LLP2A-HYNIC and ⁹⁹ᵐTc-LLP2A-HYNIC-PEG conjugates for VLA-4 targeted imaging. researchgate.netresearchgate.net The inclusion of a PEG linker in these conjugates was explored to improve their in vivo behavior. researchgate.netresearchgate.net While the specific length of the PEG linker (e.g., PEG4) is not always explicitly stated in the context of the HyNic conjugate in the provided results, the use of PEGylation with HyNic-LLP2A demonstrates the strategy of combining HyNic conjugation with PEG linkers for VLA-4 targeting. researchgate.netresearchgate.net

Somatostatin Receptor Type 2 (SST2) Antagonist Conjugates

Somatostatin receptor type 2 (SST2) is highly expressed in neuroendocrine tumors (NETs), making it a key target for both imaging and therapy. researchgate.netnih.govmdpi.com While ⁹⁹ᵐTc-HYNIC-TOC is a widely used SST agonist for SPECT imaging of SST-expressing tumors, the development of radiolabeled SST2 antagonists has shown promise for improved diagnostic efficacy. researchgate.netnih.govmdpi.comnih.gov HYNIC has been explored as a chelator for ⁹⁹ᵐTc-labeled SST2 antagonists, and the use of spacers, including PEG4, has been investigated to optimize targeting. researchgate.netnih.govnih.gov

Interestingly, initial studies conjugating [⁹⁹ᵐTc]Tc-HYNIC directly to the SST2 antagonist SS01 did not result in feasible SST2 imaging. researchgate.netnih.govnih.gov However, the introduction of a spacer between HYNIC and the antagonist was found to be crucial. researchgate.netnih.govnih.gov Research has assessed the introduction of different spacers, including PEG4 (15-amino-4,7,10,13-tetraoxapentadecanoic acid), between HYNIC and SST2 antagonists like SS01 and JR11. nih.govnih.gov The study comparing different spacers noted that [⁹⁹ᵐTc]Tc-HYNIC-PEG4-SS01 showed kidney uptake in SPECT/CT images. nih.gov Biodistribution studies suggested that HYNIC-Ahx conjugates (using an aminohexanoic acid spacer) provided comparable or better tumor-to-non-tumor ratios compared to other chelators, indicating the importance of the spacer length and type when using HYNIC for SST2 antagonist targeting. nih.govnih.gov

| Receptor Target | Conjugation Strategy (often with HYNIC) | Relevant Findings |

| Folate Receptor | HYNIC-folate conjugates | High tumor selectivity and uptake in vitro and in vivo. nih.govmdpi.comresearchgate.net |

| Integrin αvβ3 | HYNIC-RGD peptides | Specific binding to αvβ3 integrin; promising tumor uptake in animal models. acs.orgnih.govnih.govimrpress.com |

| Melanocortin-1 Receptor (MC1R) | HYNIC-α-MSH analogues | Specific internalization and receptor-specific tumor uptake in preclinical models. nih.govresearchgate.net |

| VLA-4 Receptor | HYNIC-LLP2A conjugates (with PEG) | Explored with PEG linkers to modify pharmacokinetics for VLA-4 targeted imaging. researchgate.netresearchgate.net |

| Somatostatin Receptor Type 2 (SST2) | HYNIC-SST2 antagonists (with spacers) | Spacer length is crucial for feasible imaging; PEG4 spacer investigated. researchgate.netnih.govnih.gov |

Applications of Boc Hynic Peg4 Acid in Pre Clinical Targeted Delivery Research

Linker Functionality in Antibody-Drug Conjugates (ADCs) Design

Methodologies for Site-Specific Conjugation to Antibodies

Site-specific conjugation is a key strategy in ADC development to produce homogeneous conjugates with well-defined drug-to-antibody ratios (DAR) and predictable pharmacokinetic properties. While traditional methods often result in heterogeneous mixtures due to conjugation to multiple lysine (B10760008) residues or reduced cysteine residues, site-specific approaches aim to attach the payload at predetermined sites on the antibody.

The HyNic-4FB conjugation chemistry, facilitated by linkers like Boc-HyNic PEG4 acid (after Boc deprotection to reveal the HyNic group), offers a method for site-specific conjugation when the antibody is engineered to contain a site-specific aldehyde handle. The HyNic group on the linker reacts selectively with the aldehyde on the modified antibody, forming a stable hydrazone bond axispharm.com. This approach allows for better control over the DAR and the location of drug attachment, potentially leading to more homogeneous and effective ADCs fujifilm.com.

Design of Stable and Cleavable Linkages for Controlled Release

The design of the linkage between the antibody and the drug payload in an ADC is crucial for controlled release of the cytotoxic agent at the target site. Linkers can be broadly classified as cleavable or non-cleavable.

Cleavable linkers are designed to release the drug payload within the target cell or in the tumor microenvironment in response to specific stimuli, such as changes in pH, reduction potential, or enzymatic activity creative-biolabs.com. While the provided information specifically mentions DBCO-PEG4-HyNic and HyNic-PEG4-alkyne as cleavable linkers used in ADCs medchemexpress.commedchemexpress.commedchemexpress.com, the HyNic-hydrazone bond formed by this compound (after deprotection) is generally considered stable in systemic circulation at physiological pH but can be cleaved under mildly acidic conditions found in lysosomes or endosomes after cellular internalization creative-biolabs.com. This pH-sensitive cleavage mechanism allows for the release of the active drug payload within the target cell.

Functionalization of Nanoparticle and Liposome Drug Delivery Systems

This compound can also be employed in the functionalization of nanoparticle and liposome-based drug delivery systems. These nanocarriers offer advantages such as improved drug solubility, enhanced stability, reduced toxicity, and the potential for targeted delivery to specific cells or tissues nih.gov.

Surface Modification for Active Targeting

Surface modification of nanoparticles and liposomes with targeting ligands is a strategy to achieve active targeting, where the nanocarriers are directed to specific cells that overexpress certain receptors. This compound can be used to introduce functional groups onto the surface of these nanocarriers, which can then be conjugated to targeting moieties such as antibodies, peptides, or small molecules .

The carboxylic acid group of this compound can be coupled to amine groups on the surface of nanoparticles or liposomes, or to amine-containing targeting ligands. Alternatively, the Boc-protected amine (after deprotection) can be used to react with activated carboxylic acids or other suitable functional groups on the nanocarrier surface or targeting ligand. The resulting functionalized nanocarriers can then display the targeting ligand on their surface, facilitating specific binding to target cells mdpi.commdpi.com. The PEG4 spacer helps to provide a hydrophilic brush on the surface, which can reduce non-specific uptake by the reticuloendothelial system and prolong circulation time interchim.fr.

Strategies for Biocompatible Drug Encapsulation

Although this compound itself does not directly encapsulate drugs, its incorporation into the lipid or polymer components of liposomes or nanoparticles can indirectly influence drug encapsulation and stability by altering the physicochemical properties of the nanocarrier. The hydrophilic PEG chains can create a more favorable environment for encapsulating hydrophilic drugs or improving the dispersion of hydrophobic drugs within the nanocarrier matrix nih.gov.

Protein Labeling for Biochemical and Cell Biological Studies

Proteins can be modified to introduce aldehyde groups, for example, through oxidation of glycosylation sites or by genetic incorporation of non-canonical amino acids containing aldehyde functionalities. The HyNic group of the deprotected this compound can then react with these aldehyde groups on the protein surface, forming a stable hydrazone linkage axispharm.com. The other end of the linker, featuring the carboxylic acid, can be pre-conjugated to a desired label, such as a fluorescent dye, biotin, or an affinity tag, before reaction with the protein. Alternatively, the label can be conjugated to the carboxylic acid after the protein-linker conjugation.

Attachment of Fluorescent Probes and Affinity Ligands

This compound and similar HyNic-PEG linkers are employed for labeling proteins and other biomolecules with fluorescent dyes or affinity ligands. cenmed.comnih.gov This conjugation is crucial for studying molecular interactions, cellular localization, and function in various biological contexts. cenmed.com The HyNic group on the linker reacts specifically with a 4FB tag previously introduced onto the molecule of interest. bioglyco.comfluoroprobe.com The resulting stable hydrazone linkage ensures that the fluorescent probe or affinity ligand remains attached to the biomolecule during experiments. The PEG4 spacer in this compound contributes to the solubility of the conjugate and can help minimize potential interference of the attached label with the biomolecule's function due to steric hindrance. cenmed.comnih.gov

Preservation of Protein Biological Activity Post-Conjugation

A key advantage of using HyNic-based conjugation chemistry, as facilitated by linkers like this compound, is the preservation of protein biological activity after conjugation. bioglyco.comcenmed.com Unlike some other conjugation methods that may require harsh conditions or disrupt protein structure, the reaction between HyNic and 4FB occurs under mild conditions. bioglyco.com This bioorthogonal click chemistry approach is highly selective and does not necessitate the use of reducing agents, which can cleave disulfide bonds essential for the structural integrity and function of many proteins. bioglyco.com By leaving disulfide bonds intact and reacting specifically with the introduced 4FB tag, the HyNic-PEG4 linker minimizes unwanted side reactions and helps ensure that the protein retains its native conformation and biological activity post-conjugation. bioglyco.comcenmed.com

Integration into Proteolysis Targeting Chimeras (PROTACs) Research

This compound, as a PEG-based linker, is relevant to the field of Proteolysis Targeting Chimeras (PROTACs) research. PROTACs are bifunctional molecules designed to induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase. uni.lu A typical PROTAC structure consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. uni.lu PEG chains, including PEG4, are commonly used as linkers in PROTACs due to their favorable properties such as increased solubility and potential to optimize the spatial arrangement between the target protein and the E3 ligase for effective ubiquitination. uni.luuni.lunih.gov While other Boc-HyNic-PEG variations and Boc-aminoxy-PEG4-acid are explicitly mentioned as PROTAC linkers uni.luuni.lunih.gov, the this compound structure possesses the key elements – a Boc-protected group for potential further modification, a PEG4 spacer, and a reactive handle (HyNic, which can be deprotected) – that make it a suitable component or a related structural motif for designing PROTAC molecules. The ability to selectively conjugate via the HyNic group or utilize the carboxylic acid for coupling allows for the construction of diverse PROTAC architectures.

Analytical and Characterization Methodologies for Boc Hynic Peg4 Acid Conjugates

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry: ESI-MS, HRMS)

Spectroscopic methods are fundamental for confirming the chemical structure and identity of Boc-HyNic PEG4 acid conjugates. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is widely used to characterize PEGylated species and assess the degree of PEGylation. frontiersin.orgnih.govresearchgate.netnist.gov By analyzing the characteristic peaks corresponding to the PEG protons and comparing their integration to those of the conjugated molecule, researchers can gain insights into the success of the conjugation reaction and the molecular weight of the PEG component. nih.govresearchgate.netnist.gov For instance, the integration of the methyl group singlet in mPEG can be compared to the ethylene (B1197577) glycol repeating units to determine the PEG molecular weight. nih.gov It is important to correctly assign peaks, considering potential ¹H-¹³C coupling in ¹H NMR spectra of larger polymers. researchgate.net

Mass Spectrometry (MS), including Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS), provides crucial information regarding the molecular weight and elemental composition of the conjugates. frontiersin.orgnih.govnih.govrsc.orgnih.gov ESI-MS is commonly used to confirm the successful conjugation by verifying the molecular mass of the resulting conjugate, often showing data consistent with the proposed formula. nih.govrsc.org HRMS offers higher accuracy in mass determination, allowing for precise confirmation of the conjugate's molecular formula and differentiation from potential byproducts or impurities. rsc.org While ESI-MS can be challenging for larger PEGs due to the formation of multiple charged ions, it remains a valuable tool for characterizing conjugates with smaller PEG moieties or for confirming the mass of the non-PEGylated portion of the conjugate. nih.govresearchgate.net

Chromatographic Purity Assessment and Purification (e.g., HPLC, RP-HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC), are indispensable for assessing the purity of this compound conjugates and for their purification. frontiersin.orgnih.govrsc.orgnih.govnih.govresearchgate.netbrieflands.comnih.gov HPLC allows for the separation of the desired conjugate from unreacted starting materials, byproducts, and other impurities based on their differential interactions with the stationary phase. frontiersin.orgnih.govrsc.orgresearchgate.net

RP-HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is frequently employed for the purification and analysis of peptides and other biomolecules conjugated to PEG linkers. nih.govbrieflands.com The purity of synthesized conjugates is typically assessed by analytical HPLC, with high purity (e.g., >95%) often required before proceeding to subsequent biological evaluations or radiolabeling. nih.govrsc.orgnih.govbrieflands.comnih.gov Preparative HPLC is used to isolate the pure conjugate from the reaction mixture on a larger scale. rsc.orgbrieflands.com Radio-HPLC is specifically used to assess the radiochemical purity of conjugates labeled with radioisotopes like ⁹⁹mTc, ensuring that the radioactivity is associated with the intact conjugate. rsc.orgnih.govresearchgate.netmdpi.com The choice of HPLC conditions, including the stationary phase and mobile phase gradient, is optimized based on the specific properties of the conjugate. frontiersin.orgresearchgate.net

In Vitro Receptor Binding Affinity Determination (e.g., Competitive Displacement Assays)

For this compound conjugates designed to target specific receptors, determining their in vitro receptor binding affinity is a critical step. This is commonly assessed using competitive displacement assays. nih.govnih.govnih.govbrieflands.comnih.gov In this type of assay, cells expressing the target receptor are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor, in the presence of increasing concentrations of the unlabeled conjugate. brieflands.comnih.gov By measuring the displacement of the radiolabeled ligand, the binding affinity of the conjugate can be determined, typically expressed as an IC₅₀ value (the concentration of the conjugate required to inhibit 50% of the radiolabeled ligand binding) or Kᵢ. nih.govnih.gov

Studies have shown that the presence and length of PEG linkers, such as PEG4, can influence the receptor binding affinity of conjugates. nih.gov For example, in studies with HYNIC-conjugated RGD dimers, the presence of PEG4 linkers impacted integrin αvβ3 binding affinity. nih.gov Similarly, the introduction of spacers like PEG4 in HYNIC-conjugated somatostatin (B550006) receptor antagonists affected their binding to SST2 receptors. mdpi.commdpi.com Receptor binding assays are often performed on cell lines known to express the target receptor. nih.govnih.govbrieflands.comnih.gov

Cell-Based Internalization and Retention Studies

Cell-based studies are essential to evaluate how this compound conjugates interact with target cells, including their internalization and retention. These studies provide insights into the cellular uptake mechanisms and the fate of the conjugate within the cell. Techniques such as flow cytometry, gamma counting (for radiolabeled conjugates), and fluorescence microscopy are employed. brieflands.comnih.govscholaris.canih.gov

Cell internalization studies typically involve incubating cells expressing the target receptor with the labeled conjugate and then quantifying the amount of conjugate taken up by the cells over time. brieflands.comnih.govscholaris.canih.gov This can involve separating the surface-bound conjugate from the internalized fraction. brieflands.commdpi.com Studies have shown that the presence of PEG linkers can influence cellular uptake. mdpi.comscholaris.ca For instance, the introduction of a PEG4 spacer in a HYNIC-conjugated somatostatin receptor antagonist improved cellular uptake compared to the conjugate without a spacer. mdpi.com Conversely, in some nanoparticle studies, increased PEG length was associated with decreased cellular internalization. scholaris.ca Competition assays with excess free ligand are performed to confirm that the cellular uptake is receptor-mediated. brieflands.comnih.gov Retention studies assess how long the conjugate remains within the cells.